3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol

Catalog No.
S14276320
CAS No.
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol

Product Name

3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol

IUPAC Name

3-methyl-1-(3-methyl-1,2-oxazol-5-yl)butan-2-ol

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-6(2)9(11)5-8-4-7(3)10-12-8/h4,6,9,11H,5H2,1-3H3

InChI Key

APSVERKOHJHQGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(C(C)C)O

3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol is a chemical compound characterized by its unique structure that includes a butanol backbone with a methyl group and an isoxazole ring. The isoxazole moiety contributes to its biological activity, making it of interest in various fields, including medicinal chemistry and pharmacology. The compound's molecular formula is C10H13N1O1C_{10}H_{13}N_{1}O_{1}, and it features both alcohol and heterocyclic functionalities, which can influence its reactivity and interactions with biological systems.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds or acids under specific conditions.
  • Reduction: Reduction reactions may convert the isoxazole ring or the carbonyl groups back to alcohols.
  • Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups, enhancing its reactivity.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the isoxazole ring is often associated with interactions at the molecular level, such as enzyme inhibition or receptor modulation. Preliminary studies suggest potential therapeutic applications in treating various diseases, including neurodegenerative disorders and certain types of cancer.

Several methods have been developed for synthesizing 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol:

  • Cycloaddition Reactions: A common synthetic route involves the cycloaddition of nitrile oxides with alkenes or alkynes, leading to the formation of isoxazole derivatives.
  • Grignard Reactions: Utilizing Grignard reagents can facilitate the introduction of alkyl groups into the structure.
  • Reduction Techniques: Various reduction methods can be applied to modify functional groups present in the compound.

These methods can be optimized for yield and purity based on the desired application.

3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol has diverse applications:

  • Medicinal Chemistry: It serves as a potential lead compound for developing new pharmaceuticals targeting various diseases.
  • Chemical Research: The compound can be used as a building block for synthesizing more complex organic molecules.
  • Biological Studies: It is investigated for its effects on cellular processes, particularly in cancer biology.

Studies on 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol often focus on its interactions with specific biomolecules. Research indicates that it may inhibit certain enzymes or modulate receptor activity, influencing signaling pathways that are critical in disease progression. Further investigation into its pharmacodynamics and pharmacokinetics is necessary to fully understand its therapeutic potential.

Several compounds share structural similarities with 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol, which can provide insights into its uniqueness:

Compound NameStructureUnique Features
4-(3-Methylisoxazol-5-yl)butan-1-olStructureSimilar alcohol functionality but different carbon chain length.
N-(5-Methylisoxazol-3-yl)malonamide-Contains amide functionality; used in different biological assays.
N-(3-Ethylbenzo[d]isoxazol-5-yl)sulfonamide-Sulfonamide group introduces distinct reactivity patterns compared to alcohols.

Uniqueness

The uniqueness of 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol lies in its specific combination of structural features that confer distinct chemical reactivity and biological activity. Its ability to interact with both hydrophobic and hydrophilic environments makes it a versatile candidate for further research and application in medicinal chemistry.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

169.110278721 g/mol

Monoisotopic Mass

169.110278721 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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